molecular formula C9H11NO3 B2642466 N-(4-hydroxyphenyl)-2-methoxyacetamide CAS No. 723757-41-3

N-(4-hydroxyphenyl)-2-methoxyacetamide

Cat. No.: B2642466
CAS No.: 723757-41-3
M. Wt: 181.191
InChI Key: NSZUGQROUUTGGI-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-methoxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction typically takes place in a solvent such as dilute acetic acid, and under optimized conditions, it can yield the desired compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves multi-step procedures that start with raw materials like phenol, 4-nitrophenol, or nitrobenzene. These processes may include steps such as nitration, reduction, and acetylation, each requiring specific reaction conditions and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-hydroxyphenyl)-2-methoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as pain relief or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

Uniqueness

N-(4-hydroxyphenyl)-2-methoxyacetamide is unique due to the presence of both hydroxyphenyl and methoxyacetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its analogs .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZUGQROUUTGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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